REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1.[C:8]1([CH3:15])[CH:13]=[CH:12][C:11](Br)=[CH:10][CH:9]=1.[Mg].[Cl-].[NH4+]>CCOCC>[Br:1][C:2]1[C:3]([C:11]2[CH:12]=[CH:13][C:8]([CH3:15])=[CH:9][CH:10]=2)=[N:4][CH:5]=[N:6][CH:7]=1 |f:3.4|
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Name
|
|
Quantity
|
15.9 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=NC1
|
Name
|
Grignard reagent
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
20.52 g
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)Br)C
|
Name
|
|
Quantity
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2.92 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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After the addition
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Type
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TEMPERATURE
|
Details
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the resulting suspension was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 1 hour
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Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
the ether layers were collected
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Type
|
EXTRACTION
|
Details
|
The aqueous layers were extracted with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Type
|
DISSOLUTION
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Details
|
dissolved in acetone (100 ml)
|
Type
|
ADDITION
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Details
|
To the acetone solution was added a solution of potassium permanganate in acetone until red color
|
Type
|
CUSTOM
|
Details
|
manganese dioxide was removed from the reaction mixture by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel
|
Type
|
CUSTOM
|
Details
|
Recrystallization from hexane afforded colorless needles (12.8 g, 51%), m.p. 81°-82° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=NC=NC1)C1=CC=C(C=C1)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |